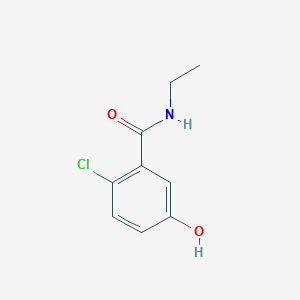

2-Chloro-N-ethyl-5-hydroxybenzamide

Description

2-Chloro-N-ethyl-5-hydroxybenzamide is a substituted benzamide derivative characterized by a chloro group at position 5, a hydroxyl group at position 2, and an ethylamine substituent on the benzamide nitrogen (Figure 1). The hydroxyl and chloro groups confer distinct electronic and steric properties, influencing solubility, reactivity, and biological interactions.

Properties

Molecular Formula |

C9H10ClNO2 |

|---|---|

Molecular Weight |

199.63 g/mol |

IUPAC Name |

2-chloro-N-ethyl-5-hydroxybenzamide |

InChI |

InChI=1S/C9H10ClNO2/c1-2-11-9(13)7-5-6(12)3-4-8(7)10/h3-5,12H,2H2,1H3,(H,11,13) |

InChI Key |

JEKLLJDXRDPFQH-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=C(C=CC(=C1)O)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Chloro vs. Nitro Groups

- The cyclopropyl amine substituent increases steric bulk compared to the ethyl group in the target compound, which may reduce membrane permeability .

- 2-Hydroxy-5-nitro-N-phenylbenzamide (): A nitro group at position 5 instead of chlorine alters electronic distribution, reducing the compound’s lipophilicity. This substitution has been linked to reduced antimicrobial activity in some studies .

Hydroxyl vs. Methoxy Groups

- However, the phenethyl amine group introduces aromaticity, which may enhance π-π stacking interactions in protein binding .

- 5-Chloro-N-{4-ethoxy-2-nitrophenyl}-2-methoxybenzamide (): The ethoxy and nitro groups create a highly polarized structure, likely reducing solubility in nonpolar solvents. Such derivatives are often explored for their photostability in agrochemical applications .

Amide Nitrogen Substituents

- 5-Amino-N-ethyl-2-hydroxybenzamide (): Replacing the chloro group with an amino group at position 5 enhances hydrogen-bonding capacity, improving solubility in aqueous media. This modification is critical in prodrug designs targeting enzymatic activation .

- 5-Chloro-N,2-dihydroxybenzamide (): The presence of two hydroxyl groups increases acidity (pKa ~8–9), favoring ionized forms at physiological pH. This property is advantageous for metal chelation in metalloenzyme inhibitors .

Antimicrobial Activity

Derivatives such as 5-chloro-N-(2-chloro-4-((5-substituted-2-hydroxybenzylidene)amino)phenyl)-2-hydroxybenzamide () demonstrate moderate to strong antimicrobial activity against Gram-positive bacteria, attributed to the chloro and hydroxyl groups’ synergistic effects on membrane disruption . The ethyl substituent in the target compound may further enhance bioavailability compared to bulkier analogs.

Data Tables

Table 1: Structural and Functional Comparison of Selected Benzamides

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.